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Compound of Interest

(S)-3-Fluoropiperidine
Compound Name:
hydrochloride

Cat. No.: B1398749

An In-depth Technical Guide to (S)-3-Fluoropiperidine hydrochloride (CAS 871664-50-5) for
Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated
Scaffolds

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals,
agrochemicals, and advanced materials.[1][2] Its conformational flexibility and basic nitrogen
atom are pivotal for molecular recognition and interaction with biological targets. However,
these same features can present significant challenges in drug development, including
metabolic instability, high basicity leading to poor membrane permeability, and off-target effects
such as hERG potassium ion channel affinity, a major source of cardiotoxicity.[1][3]

The strategic introduction of fluorine offers a powerful tool to mitigate these liabilities.[4] The
small size and high electronegativity of the fluorine atom can profoundly influence a molecule's
physicochemical and pharmacokinetic properties.[4][5] (S)-3-Fluoropiperidine hydrochloride,
a chiral fluorinated building block, has emerged as a high-value synthon for medicinal
chemists. It provides a direct route to incorporating a stereochemically defined, fluorinated
piperidine core, enabling precise modulation of molecular properties to enhance drug-like
characteristics. This guide offers a comprehensive technical overview of its properties,
synthesis, analysis, and strategic application for researchers, scientists, and drug development
professionals.
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Core Physicochemical & Structural Properties

(S)-3-Fluoropiperidine hydrochloride is a chiral building block used extensively in medicinal
and substitution chemistry.[6] Its fundamental properties are summarized below.

Property Value Source(s)

CAS Number 871664-50-5 [6]1[71[8]

Molecular Formula CsH11CIFN (or CsHioFN-HCI) [6][9][10]

Molecular Weight 139.60 g/mol [7119]
(3S)-3-

IUPAC Name o ) [6]
fluoropiperidine;hydrochloride

SMILES F[C@@H]1CNCCCL1.[H]CI [7][10]
RDJUBLSLAULIAT-

InChl Key [6][10]
JEDNCBNOSA-N

Typical Purity =97% [6][8]

Appearance Solid (form may vary)

- 2-8°C, inert atmosphere, keep
Storage Conditions g [7][11]
ry

The Mechanistic Impact of Fluorine in the Piperidine
Ring

The decision to incorporate a fluorine atom at the 3-position of the piperidine ring is a strategic
choice driven by predictable, beneficial modulations of key molecular properties.

Modulation of Basicity (pKa)

The primary and most impactful effect of the electronegative fluorine atom is the reduction of
the basicity of the piperidine nitrogen through a strong negative inductive effect (-1).[5] This pKa
modulation is critical for several reasons:
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» Reduced hERG Affinity: Many basic amines exhibit high affinity for the hERG channel,
leading to cardiotoxicity. By lowering the pKa, the proportion of the protonated, positively
charged species at physiological pH (7.4) is reduced, which can significantly decrease hERG
binding and improve the cardiovascular safety profile.[1][3]

e Improved Bioavailability: While some ionization is necessary for solubility, a lower pKa can
increase the fraction of the neutral, more lipophilic form of the molecule, enhancing its ability
to permeate cell membranes and cross the blood-brain barrier.[4] This can lead to improved
oral absorption and better tissue distribution.[3]

Conformational Control and Binding Interactions

The stereospecific placement of fluorine dictates the conformational preference of the
piperidine ring, which is crucial for optimizing ligand-receptor interactions. In the protonated
state, the axial conformation of 3-fluoropiperidine is often favored due to a stabilizing gauche
interaction or a favorable dipole interaction between the C-F bond and the N*-H bond.[1][12]
This conformational locking can pre-organize the molecule into its bioactive conformation,
thereby enhancing binding affinity and potency for its target.[5] For instance, in kinesin spindle
protein (KSP) inhibitors, an axial fluorine atom resulted in a higher pKa and increased efficacy
compared to its equatorial counterpart.[1]

Enhanced Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction can
block metabolically labile C-H positions from oxidative metabolism by cytochrome P450
enzymes.[5] Placing the fluorine at the 3-position can sterically and electronically shield
adjacent positions, preventing hydroxylation and increasing the metabolic half-life and overall
systemic exposure of a drug candidate.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge, as
direct stereoselective fluorination can be difficult.[1] Modern strategies often rely on the
asymmetric reduction of a fluorinated pyridine precursor.

Representative Synthetic Workflow
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A common and effective approach involves the asymmetric hydrogenation of a fluorinated
pyridine derivative. This multi-step process is designed to establish the desired (S)-
stereocenter with high fidelity.

Workflow: Asymmetric Synthesis of (S)-3-Fluoropiperidine

/Step 1: Pyridine Activation\

3-Fluoropyridine

£.g., Benzyl Chloroformate

(Activated Pyridinium Sal')

- J

NaBH4, MeOH

Step 2: Partival Reduction

Gluoro—enamide intermediate)

H2, Chiral Catalyst
(e.g., Ru- or Rh-based)

Step 3: Asgnmetric Hydrogenation

N-Protected
(S)-3-Fluoropiperidine
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Step 4: Deprotection & Salt Formation
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Caption: Asymmetric synthesis of (S)-3-Fluoropiperidine HCI.

Experimental Protocol Considerations

o Step 1: Pyridine Activation: The pyridine nucleus is activated to facilitate partial reduction.
This is a standard transformation to break the aromaticity under mild conditions.

o Step 2: Partial Reduction: Sodium borohydride reduction of the activated pyridinium salt
yields a key tetrahydropyridine intermediate (a fluoro-enamide). The causality here is the
controlled reduction to avoid over-reduction to the piperidine directly, which would result in a
racemic product.[1]

o Step 3: Asymmetric Hydrogenation: This is the critical stereochemistry-defining step. The
choice of a chiral transition metal catalyst (often based on Ruthenium or Rhodium) and
ligand is paramount. High-throughput screening is typically employed to identify the optimal
catalyst system that delivers high enantiomeric excess (ee) and minimizes side reactions like
C-F bond cleavage (defluorination).[1]

o Step 4: Deprotection and Salt Formation: The protecting group (e.g., Cbz) is removed,
typically via hydrogenolysis. Subsequent treatment with hydrochloric acid yields the stable,
crystalline hydrochloride salt, which is easier to handle and store than the free base.

Analytical Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of (S)-3-Fluoropiperidine
hydrochloride is essential for its use in research and development. A multi-technique
analytical workflow provides a self-validating system of characterization.

Workflow: Analytical Characterization
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Structural Verification

NMR Spectroscopy Mass Spectrometry
(*H, 13C, 1°F) (e.g., ESI-MS)
N
]

Purity Assessment Verified Building Block
Chemical Purity Enantiomeric Purity
(RP-HPLC-UV/ELSD) (Chiral HPLC)

Sample:
(S)-3-Fluoropiperidine HCI

Click to download full resolution via product page

Caption: Comprehensive analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected outcomes from a full analytical characterization.
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Technique Purpose Expected Results

Complex multiplets for ring
protons. Protons on carbon
H NMR Structural confirmation & adjacent to fluorine will show
proton environment coupling to °F. The N-H
protons will be broad and

exchangeable.

5 distinct carbon signals. The
carbon atom bonded to
fluorine (C3) will exhibit a large
one-bond C-F coupling
constant (*JCF = 170-200 Hz).

Adjacent carbons will show

13C NMR Carbon backbone verification

smaller two- and three-bond

couplings.

A single resonance, likely a
1°F NMR Fluorine confirmation complex multiplet due to

coupling with adjacent protons.

For the free base (CsHio0FN),
Mass Spec Molecular weight confirmation the expected [M+H]* ion would
be at m/z 104.1.

A single major peak, with purity
RP-HPLC Chemical purity assessment typically >97% by area

normalization.

Using a suitable chiral
stationary phase (e.qg.,
polysaccharide-based),
) ) ) ) baseline separation of the (S)

Chiral HPLC Enantiomeric purity )
and (R) enantiomers should be
achieved, confirming an
enantiomeric excess (ee) of

>98% for the (S)-isomer.[13]
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Safety, Handling, and Storage

As a reactive chemical intermediate, (S)-3-Fluoropiperidine hydrochloride requires careful
handling to ensure personnel safety and maintain product integrity.

o Hazard Identification: Based on data for related compounds, it is expected to be harmful if
swallowed, cause skin irritation, and cause serious eye irritation. It may also cause
respiratory irritation.[14][15]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
[17]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.[18]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is
recommended to prevent degradation from moisture and air.[7]

o Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.[18]

Conclusion

(S)-3-Fluoropiperidine hydrochloride is more than just a building block; it is a sophisticated
tool for addressing complex challenges in modern drug discovery. Its unique stereochemistry
combined with the powerful electronic and conformational effects of the fluorine atom provides
medicinal chemists with a reliable method to fine-tune the properties of piperidine-containing
drug candidates. By strategically modulating basicity, improving metabolic stability, and
controlling conformation, this synthon enables the rational design of safer and more efficacious
therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe
handling is crucial for unlocking its full potential in the development of next-generation
medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1398749+#s-3-fluoropiperidine-hydrochloride-cas-
number-871664-50-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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